molecular formula C16H21O4P B13839750 diphenyl hydrogen phosphate;2-methylpropane

diphenyl hydrogen phosphate;2-methylpropane

Cat. No.: B13839750
M. Wt: 308.31 g/mol
InChI Key: JBPKOYMCJBXFOT-UHFFFAOYSA-N
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Description

Diphenyl hydrogen phosphate;2-methylpropane is an organophosphorus compound with the molecular formula C16H21O4P and a molecular weight of 308.31 g/mol . Its canonical SMILES is represented as CC(C)C.C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2 . This reagent is exclusively for research use and is not intended for human or veterinary applications . In scientific research, diphenyl hydrogen phosphate and its structural analogues are of significant interest. Diphenyl phosphonate derivatives have been historically used as reactive warheads to inactivate serine hydrolases, creating adducts that are representative of tetrahedral intermediates of this important enzyme class . Furthermore, studies on related organophosphate esters (OPFRs), such as 2-Ethylhexyl diphenyl phosphate (EHDPP), have revealed potential endocrine-disrupting effects. Recent research from 2025 indicates that EHDPP can disrupt adrenal steroidogenesis in vitro, as evidenced by increased secretion of hormones like estradiol and cortisol, and the upregulation of key corticosteroidogenic genes (CYP11B2, CYP21A1) . These compounds can also disrupt lipid homeostasis, altering levels of cholesterol esters and phospholipids, which may contribute to adverse reproductive outcomes . Organophosphorus compounds are also widely applied as flame retardants in various materials like polymers, coatings, and electronics, serving as halogen-free alternatives to older brominated systems . The structural diversity and unique action mechanisms of phosphorus-based compounds, which can function in both the gas and condensed phases during combustion, make them a critical subject of study in materials science .

Properties

Molecular Formula

C16H21O4P

Molecular Weight

308.31 g/mol

IUPAC Name

diphenyl hydrogen phosphate;2-methylpropane

InChI

InChI=1S/C12H11O4P.C4H10/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;1-4(2)3/h1-10H,(H,13,14);4H,1-3H3

InChI Key

JBPKOYMCJBXFOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C.C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis via Reaction of Triaryl Phosphite with Phosphorous Acid

A classical and industrially relevant method involves reacting triaryl phosphites with phosphorous acid to yield diaryl phosphites, including diphenyl phosphite, which is closely related to diphenyl hydrogen phosphate. This method was detailed in US Patent US2984680A, which describes a straightforward reaction:

  • Reactants: Triphenyl phosphite and phosphorous acid.
  • Conditions: The mixture is gradually warmed from room temperature to about 160 °C under stirring.
  • Process: Initially, phosphorous acid forms an insoluble layer but dissolves upon heating. The reaction proceeds until completion, and the product is purified by molecular distillation under reduced pressure.
  • Yield and Purity: The product, diphenyl phosphite, is obtained as a clear oil with a phosphorus content close to theoretical values (about 13.0% P) and no chlorine contamination.
  • Example Data:
Parameter Value
Starting materials 124 g triphenyl phosphite, 16.4 g phosphorous acid
Reaction temperature Gradual heating to 160 °C
Reaction time ~64 minutes at 160 °C
Distillation pressure 8 microns Hg
Distillation temperature 110-120 °C (oil bath)
Product refractive index nD = 1.5562
Phosphorus content (found) 13.0%
Phosphorus content (theory) 13.2%

This method is versatile and can be adapted for various substituted triaryl phosphites, such as cresyl or chlorophenyl derivatives, yielding corresponding diaryl phosphites with good purity and yield.

Synthesis of Diphenyl Phosphate via Phosphoric Acid and Phenol

Another method involves the direct esterification of phosphoric acid with phenol in the presence of catalysts and bases, as described in a ChemicalBook synthesis protocol:

  • Reactants: Phosphoric acid (85%), phenol, triethylamine, and 1-butylimidazole as a catalyst.
  • Solvent: N,N-dimethylformamide (DMF).
  • Conditions: The reaction mixture is heated at 230 °C for 24 hours under an inert atmosphere.
  • Workup: After reaction, the mixture is passed through a cation exchange resin to remove amines, followed by evaporation and low-pressure distillation to isolate diphenyl phosphate.
  • Yield: Approximately 71% yield of diphenyl phosphate.
  • Reaction Scheme:

$$
\text{Phosphoric acid} + 2 \times \text{Phenol} \xrightarrow[\text{triethylamine, 1-butylimidazole}]{230^\circ C, 24h} \text{Diphenyl phosphate} + \text{Water}
$$

  • Notes: The use of triethylamine neutralizes the generated acid, and 1-butylimidazole acts as a catalyst to promote esterification. The high temperature ensures completion of the reaction despite the equilibrium nature of esterification.

Preparation Methods of 2-Methylpropane (2-Methyl-1,2-propane Diamine)

The compound 2-methylpropane, particularly 2-methyl-1,2-propane diamine (also known as 2-methyl-1,2-propanediamine), is a valuable diamine used in polymer and pharmaceutical synthesis. Its preparation involves catalytic amination of alcohol precursors.

Catalytic Amination of 2-Amino-2-methyl-1-propanol

A patented method (CN103626664B) describes the synthesis of 2-methyl-1,2-propane diamine using 2-amino-2-methyl-1-propanol as the starting material:

  • Reactants: 2-amino-2-methyl-1-propanol and a nickel-based catalyst (Raney Ni).
  • Reaction Conditions:
    • Conducted in a high-pressure autoclave.
    • Hydrogen atmosphere with liquefied ammonia as solvent.
    • Temperature range: 160 °C to 220 °C.
    • Reaction time: 6 to 15 hours.
    • Hydrogen pressure: 2.0 to 3.0 MPa.
  • Procedure:
    • Load 2-amino-2-methyl-1-propanol and catalyst into the autoclave.
    • Evacuate air and replace with hydrogen and liquefied ammonia.
    • Heat to the target temperature and maintain for the reaction period.
    • Cool, filter to remove catalyst, and purify the product by distillation or rectification.
  • Yields and Selectivity:
Entry Catalyst Amount (g) Temperature (°C) Time (h) Conversion (%) Selectivity (%)
1 4.8 (Raney Ni) 185 12 63.5 83.8
2 2.9 (Raney Ni) 205 12 57.5 80.8
  • Notes: The process is efficient, with moderate to good conversion and high selectivity towards 2-methyl-1,2-propane diamine. The use of liquefied ammonia aids in solubilizing reactants and controlling side reactions.

Comparative Summary of Preparation Methods

Compound Starting Materials Key Reaction Conditions Catalyst/Promoter Yield/Selectivity Reference
Diphenyl hydrogen phosphate Triphenyl phosphite + phosphorous acid 55-160 °C, stirring, molecular distillation None (thermal) High purity, ~quantitative yield
Diphenyl hydrogen phosphate Phosphoric acid + phenol + triethylamine + 1-butylimidazole 230 °C, 24 h, inert atmosphere 1-Butylimidazole catalyst 71% yield
2-Methyl-1,2-propane diamine 2-Amino-2-methyl-1-propanol + H2 + liquefied NH3 160-220 °C, 6-15 h, 2-3 MPa H2 Raney Ni catalyst Conversion 57-63%, selectivity 80-84%

Analytical and Research Data

Chemical Reactions Analysis

Types of Reactions

Diphenyl hydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

  • Titration Studies :
    Diphenyl hydrogen phosphate has been utilized as a standard reagent in titration experiments involving bases in various solvents, including water and organic solvents like benzene. Research has demonstrated its effectiveness in determining the acidity of solutions and studying the behavior of acids and bases in non-aqueous environments .
  • Enzyme Studies :
    The compound serves as a substrate in enzyme kinetics studies, allowing researchers to investigate enzyme behavior and mechanisms. Its ability to form stable complexes with metal ions also makes it useful in studying enzyme-substrate interactions .
  • Corrosion Inhibition :
    In industrial applications, diphenyl hydrogen phosphate has been reported to inhibit corrosion in steel sheets, making it valuable for protective coatings and lubricants. Its effectiveness is attributed to its ability to form protective films on metal surfaces .
  • Flame Retardants :
    Diphenyl hydrogen phosphate derivatives are explored as flame retardants in polymer formulations, particularly isocyanate-based plastics. These compounds provide a non-halogenated alternative that reduces flammability without compromising material integrity .

Industrial Applications

  • Lubricants :
    The compound enhances the performance of lubricating oils by improving their thermal stability and reducing wear on metal surfaces. This application is critical in automotive and machinery industries where lubrication is essential for longevity .
  • Plastic Additives :
    Diphenyl hydrogen phosphate is used in the formulation of plastics to improve their mechanical properties and thermal stability. It acts as a plasticizer, enhancing flexibility while maintaining structural integrity under heat .
  • Biocidal Properties :
    Certain derivatives of diphenyl hydrogen phosphate have shown potential biocidal activity against specific bacteria, making them candidates for use in antimicrobial coatings and preservatives .

Case Studies

Application AreaCase Study ReferenceFindings
TitrationNIST Journal of Research Demonstrated effective titration of bases with diphenyl phosphate across multiple solvents.
Enzyme KineticsResearch on enzyme interactions using diphenyl esters Provided insights into substrate specificity and enzyme efficiency through kinetic studies.
Corrosion InhibitionIndustrial applications report on corrosion resistance Confirmed significant reduction in corrosion rates for steel treated with diphenyl phosphate.
Flame Retardant DevelopmentPatent on methylphosphonic acid diphenyl esters Established efficacy as a flame retardant in polyurethane foams without halogen exposure risks.

Mechanism of Action

The mechanism of action of diphenyl hydrogen phosphate involves its ability to act as a phosphorylating agent. It can transfer its phosphate group to other molecules, thereby modifying their chemical properties. This mechanism is particularly important in biological systems where phosphorylation is a key regulatory process .

Comparison with Similar Compounds

Key Research Findings

Structural Influence on Function :

  • DPHP’s simple structure makes it a reactive intermediate in synthesis , while bulkier derivatives like 2IPPDPP and CrOCP are tailored for flame retardancy and plasticizer roles .

Environmental Behavior :

  • DPHP is a ubiquitous metabolite, whereas 2IPPDPP persists as a parent compound in dust . TPHP and EHDPP dominate in consumer products but degrade to DPHP .

Analytical Challenges: Phosphorus in DPHP complicates RT predictions, highlighting gaps in QSAR models . In contrast, non-phosphorus-containing compounds show better predictive accuracy.

Toxicity Concerns :

  • CrOCP’s acute toxicity parallels TOCP, a neurotoxin, but data gaps persist for chronic exposure . DPHP’s role as a metabolite necessitates biomonitoring .

Q & A

Q. What safety protocols are essential for handling diphenyl hydrogen phosphate in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis, nitrile gloves, and chemical-resistant aprons. Waste must be segregated and disposed via authorized facilities due to aquatic toxicity (H410 classification) . Spill cleanup requires inert adsorbents (e.g., vermiculite) and neutralization with sodium bicarbonate .

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